N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Chemical Reactions Analysis
DMTMM can be used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical and Chemical Properties Analysis
DMTMM has a molar mass of 276.72 g/mol . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .Mechanism of Action
Target of Action
It’s structurally related to dmtmm (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to DMTMM. The carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of amides, esters, and other carboxylic acid derivatives. The activation of the carboxylic acid followed by nucleophilic attack by another molecule is a common theme in these pathways .
Pharmacokinetics
The related compound dmtmm is typically used in its chloride form, suggesting that it may be soluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of amides, esters, and other carboxylic acid derivatives. The by-product of the reaction with DMTMM (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, HO-MDT) is highly water-soluble and can be easily removed from the main reaction product .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the reaction with DMTMM can be carried out under atmospheric conditions .
Properties
IUPAC Name |
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)18-7-3-4-9(8-18)17-23(19,20)10-5-6-10/h9-10,17H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYUPBIPYKICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.